molecular formula C9H12BrF3N2O B2780621 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856097-16-9

4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2780621
CAS RN: 1856097-16-9
M. Wt: 301.107
InChI Key: BDJWBWRIXHHDCC-UHFFFAOYSA-N
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Description

4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have shown that it has an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain in animal models of inflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as a lead compound for the development of new drugs with anti-inflammatory and analgesic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacological properties and develop more potent derivatives. Additionally, it can be used as a ligand in the synthesis of metal complexes for catalytic applications. Further research can explore its potential in this field.

Synthesis Methods

The synthesis of 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved using different methods. One of the commonly used methods is the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with propoxymethylamine and 2,2,2-trifluoroethylamine in the presence of a catalyst. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has potential applications in various research fields. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

IUPAC Name

4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2O/c1-2-3-16-5-8-7(10)4-14-15(8)6-9(11,12)13/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJWBWRIXHHDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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